![molecular formula C6H10O B2814117 1-Oxaspiro[2.4]heptane CAS No. 185-60-4](/img/structure/B2814117.png)
1-Oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[24]heptane is an organic compound with the molecular formula C6H10O It features a unique spirocyclic structure, where an oxygen atom is incorporated into a seven-membered ring system
Mécanisme D'action
Mode of Action
The mode of action of 1-Oxaspiro[2It’s known that the compound possesses an unusual 1-oxaspiro[24]heptane core bearing a 5/3 bicyclic skeleton . This unique structure may influence its interaction with potential targets.
Result of Action
The molecular and cellular effects of 1-Oxaspiro[2It’s worth noting that compounds with a similar structure have shown potential inhibitory effects on the proliferation of certain cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.4]heptane can be synthesized through several methods. One common approach involves the cyclization of dibromoneopentyl glycol in the presence of zinc powder to form cyclopropyl dimethanol. This intermediate is then reacted with thionyl chloride to produce cyclopropyl dimethanol cyclic sulfite. Subsequent ring-opening with cyanide and hydrolysis under alkaline conditions, followed by ring-closing under acidic conditions, yields this compound .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the oxygen atom in the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Spiro[2.4]heptane: Lacks the oxygen atom, resulting in different chemical properties.
1-Oxaspiro[2.5]octane: Contains an additional carbon atom in the ring, altering its reactivity.
1-Oxaspiro[3.4]nonane: Features a larger ring system, impacting its stability and applications.
Uniqueness: 1-Oxaspiro[2.4]heptane is unique due to its specific ring size and the presence of an oxygen atom, which imparts distinct chemical and physical properties. These characteristics make it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
1-oxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-4-6(3-1)5-7-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKVQCUFRWNQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2814035.png)
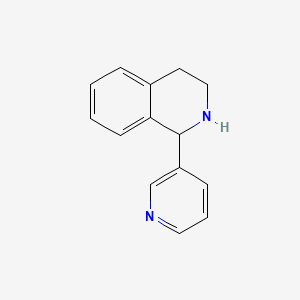
![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)
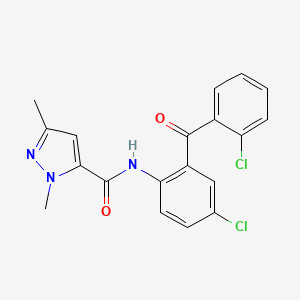
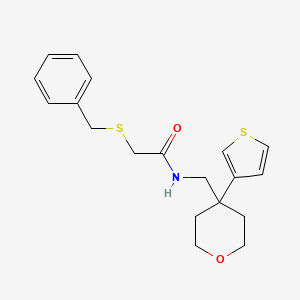
![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2814047.png)
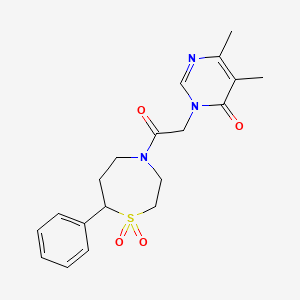
![(E)-2-Cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2814049.png)
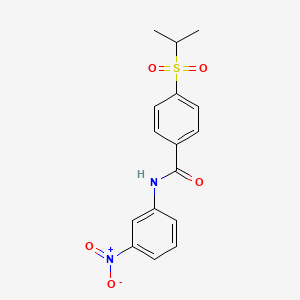
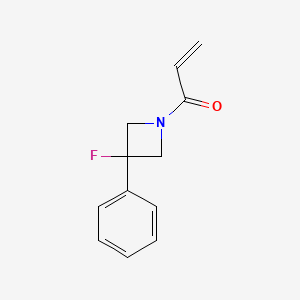

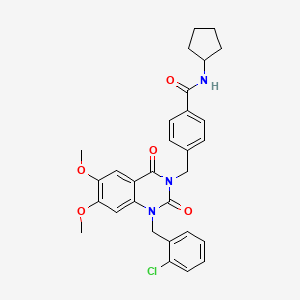
![1-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2814057.png)
